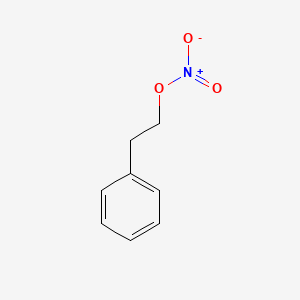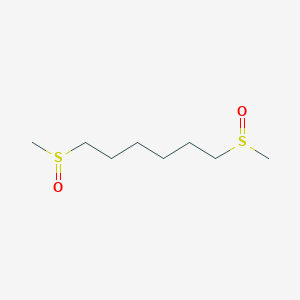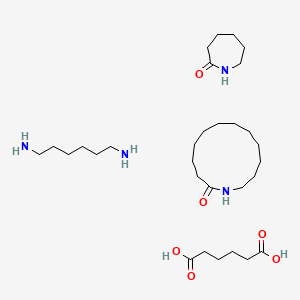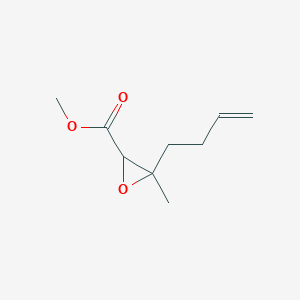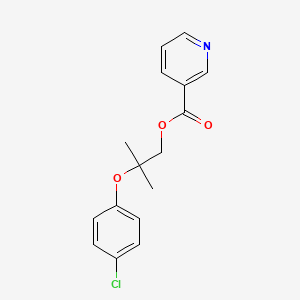
3,4,4,6-Tetramethyl-2-phenylimino-2,3-dihydro-4H-1,3-thiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,4,6-Tetramethyl-2-phenylimino-2,3-dihydro-4H-1,3-thiazine is a heterocyclic compound with a fixed imino structure It is characterized by the presence of a thiazine ring, which is a six-membered ring containing both nitrogen and sulfur atoms
Méthodes De Préparation
The synthesis of 3,4,4,6-Tetramethyl-2-phenylimino-2,3-dihydro-4H-1,3-thiazine can be achieved through two primary methods :
Intramolecular Rearrangement: This method involves the rearrangement of 1,4,6,6-tetramethyl-3-aryl-1,2,3,6-tetrahydropyrimidine-2-thiones. The reaction conditions typically include heating the starting materials in the presence of a suitable catalyst.
Amination: This method involves the amination of 3,4,4,6-tetramethyl-2,3-dihydro-4H-1,3-thiazine-2-thione methiodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Analyse Des Réactions Chimiques
3,4,4,6-Tetramethyl-2-phenylimino-2,3-dihydro-4H-1,3-thiazine undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed from oxidation include sulfoxides and sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. The major products formed from reduction include amines and thiols.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace certain functional groups in the molecule. Common reagents used in these reactions include halides and alkoxides.
Applications De Recherche Scientifique
3,4,4,6-Tetramethyl-2-phenylimino-2,3-dihydro-4H-1,3-thiazine has several scientific research applications, including :
Chemistry: The compound is used as a building block in the synthesis of more
Propriétés
Numéro CAS |
38163-54-1 |
|---|---|
Formule moléculaire |
C14H18N2S |
Poids moléculaire |
246.37 g/mol |
Nom IUPAC |
3,4,4,6-tetramethyl-N-phenyl-1,3-thiazin-2-imine |
InChI |
InChI=1S/C14H18N2S/c1-11-10-14(2,3)16(4)13(17-11)15-12-8-6-5-7-9-12/h5-10H,1-4H3 |
Clé InChI |
HXUDRWDQTMZXOM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(N(C(=NC2=CC=CC=C2)S1)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


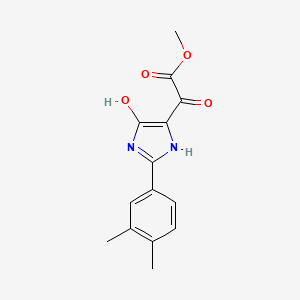
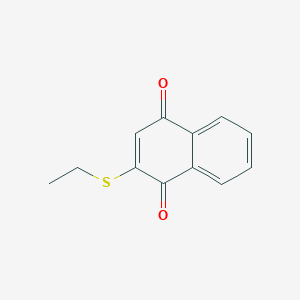

![10-[2-Methyl-3-(piperazin-1-yl)propyl]-10H-phenothiazine](/img/structure/B14671401.png)
![2-{[(Anthracen-9-yl)oxy]methyl}oxirane](/img/structure/B14671404.png)
![3-[(2-Chloro-4-nitrophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14671408.png)
